Methyl 3-methoxy-1-naphthoate
Description
Overview of Naphthalene (B1677914) Derivatives in Chemical Synthesis
Naphthalene, the simplest polycyclic aromatic hydrocarbon, is composed of two fused benzene (B151609) rings. This fusion imparts a distinct reactivity and electronic profile compared to simple benzene derivatives. The non-uniform electron distribution across the naphthalene core, with the α-positions (1, 4, 5, and 8) being more reactive towards electrophiles than the β-positions (2, 3, 6, and 7), allows for regioselective functionalization. prepchem.com This inherent reactivity, coupled with the rigid, planar structure of the naphthalene ring system, makes naphthalene and its derivatives invaluable building blocks in organic synthesis. prepchem.comorgsyn.org
Synthetic chemists have developed a vast arsenal (B13267) of methodologies to construct and functionalize the naphthalene core. These methods include classical approaches like Friedel-Crafts acylations and sulfonations, as well as modern transition-metal-catalyzed cross-coupling reactions, C-H activation, and annulation strategies. prepchem.comorgsyn.org These synthetic endeavors have led to the creation of a diverse library of naphthalene derivatives with a wide range of applications, from pharmaceuticals like Propranolol and Nabumetone to organic light-emitting diodes (OLEDs) and agricultural chemicals. cdnsciencepub.com
Significance of Naphthoate Esters as Synthetic Intermediates and Scaffolds
Within the broad family of naphthalene derivatives, naphthoate esters—esters of naphthalenecarboxylic acids—have emerged as particularly versatile synthetic intermediates. The ester functionality can serve as a precursor to a variety of other functional groups, including carboxylic acids, amides, and alcohols, through straightforward chemical transformations. Furthermore, the ester group, along with other substituents on the naphthalene ring, can act as a directing group, influencing the regioselectivity of subsequent synthetic modifications.
The utility of naphthoate esters is exemplified by their use in the synthesis of complex natural products and pharmaceuticals. For instance, methyl 6-methoxy-1-naphthoate is a key intermediate in the synthesis of Tolrestat, a drug used for the treatment of diabetic complications. google.com The synthesis of various substituted naphthoic acids and their esters is a critical step in accessing these more complex molecular targets. google.comprepchem.com
Specific Focus on Methyl 3-methoxy-1-naphthoate within Naphthoate Chemistry
This compound is a specific member of the naphthoate ester family that, while not as extensively studied as some of its isomers, presents a unique substitution pattern with potential for specialized applications. The placement of a methoxy (B1213986) group at the 3-position (a β-position) and the methyl ester at the 1-position (an α-position) creates a distinct electronic and steric environment within the molecule. The methoxy group, being an electron-donating group, can influence the reactivity of the naphthalene ring, while the ester group provides a handle for further synthetic transformations.
While detailed research findings specifically on this compound are limited in publicly available literature, its chemical properties and potential synthetic utility can be inferred from the well-established chemistry of its constituent functional groups and related naphthalene derivatives. The following sections will delve into the known and projected chemical characteristics and synthetic relevance of this particular naphthoate ester.
Chemical and Physical Properties
While specific experimental data for this compound is not widely reported, its fundamental properties can be predicted based on its structure and comparison with related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | [Calculated] |
| Molecular Weight | 216.23 g/mol | [Calculated] |
| CAS Number | 33295-56-6 | publish.csiro.au |
Synthesis and Reactivity
One logical approach involves the esterification of 3-methoxy-1-naphthoic acid. The synthesis of this acid, in turn, could potentially start from 3-bromo-1-naphthoic acid, a known key intermediate for 3-substituted naphthalene derivatives. frontiersin.org The bromo-substituent could be displaced by a methoxy group through a nucleophilic aromatic substitution reaction, followed by esterification of the resulting carboxylic acid.
Alternatively, the synthesis could proceed through the methylation of a corresponding hydroxy-naphthoate ester. For example, a common method for preparing methoxy-substituted aromatic esters is the methylation of the corresponding hydroxy compound using a methylating agent like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base. google.comprepchem.com A detailed procedure for the synthesis of the isomeric Methyl 3-methoxy-2-naphthoate from 3-hydroxy-2-naphthoic acid using iodomethane and potassium carbonate has been published in Organic Syntheses, providing a reliable precedent for this type of transformation. rsc.org
Spectroscopic Data
Detailed spectroscopic data, such as ¹H and ¹³C NMR, for this compound are not explicitly reported in the reviewed literature. However, the expected spectral characteristics can be inferred by comparison with its isomers and related naphthalene derivatives. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the methoxy group protons (a singlet around 3.9-4.0 ppm), the methyl ester protons (a singlet around 3.9 ppm), and a complex pattern of aromatic protons corresponding to the substituted naphthalene ring system. The ¹³C NMR spectrum would similarly display distinct resonances for the carbonyl carbon of the ester, the methoxy carbon, and the twelve carbons of the naphthalene core.
For comparative purposes, the reported spectroscopic data for the isomeric Methyl 3-methoxy-2-naphthoate is presented below: rsc.org
| ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (100 MHz, CDCl₃) δ |
| 8.32 (s, 1H), 7.83 (d, J=8.3 Hz, 1H), 7.75 (d, J=8.3 Hz, 1H), 7.39 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 7.33 (ddd, J=8.2, 6.9, 1.2 Hz, 1H), 7.22 (s, 1H), 4.02 (s, 3H), 3.97 (s, 3H) | 166.34, 155.37, 135.78, 132.40, 128.33, 128.07, 127.19, 126.15, 124.07, 121.45, 106.46, 55.56, 51.87 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 3-methoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-15-10-7-9-5-3-4-6-11(9)12(8-10)13(14)16-2/h3-8H,1-2H3 |
InChI Key |
BEBCQOOSNKBJHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Methoxy 1 Naphthoate and Analogs
Esterification Reactions for Naphthoic Acids
Esterification represents a fundamental and widely employed transformation in organic synthesis for the preparation of esters from carboxylic acids. In the context of methyl 3-methoxy-1-naphthoate, this involves the conversion of 3-methoxy-1-naphthoic acid to its corresponding methyl ester. This process can be accomplished through direct reaction with methanol (B129727), often facilitated by the use of acidic catalysts to enhance reaction rates and yields.
Direct Esterification with Methanol
The direct esterification of naphthoic acids with methanol, a classic example of the Fischer-Speier esterification, is a reversible reaction. To drive the reaction toward the formation of the methyl ester product, it is typically conducted using a large excess of methanol, which can also serve as the reaction solvent. The equilibrium can also be shifted in favor of the product by removing the water formed during the reaction. For instance, studies on the esterification of 2,6-naphthalene dicarboxylic acid with methanol have shown that high conversions can be achieved under optimized conditions of temperature and reactant ratios. academax.comresearchgate.net While specific conditions for 3-methoxy-1-naphthoic acid are not detailed in the provided research, the general principles are broadly applicable to naphthoic acid derivatives.
Esterification using Acidic Catalysts
The rate of esterification is significantly accelerated by the presence of an acidic catalyst. Both homogeneous and heterogeneous catalysts are effective for this purpose.
Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) are commonly used. A mixed catalyst system of Fe₂(SO₄)₃·xH₂O combined with concentrated H₂SO₄ has been reported to be effective for the esterification of various aromatic acids with methanol, yielding excellent results. researchgate.net
Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of easier separation from the reaction mixture and potential for reusability. A variety of heterogeneous catalysts have been successfully employed for the esterification of aromatic and naphthenic acids, including:
Tungstophosphoric acid-intercalated layered double hydroxides (LDHs) , which have demonstrated activity in the esterification of naphthenic acids. researchgate.net
Metal-Organic Frameworks (MOFs) , such as UiO-66-NH₂, have been utilized as effective heterogeneous catalysts for the methyl esterification of fluorinated aromatic carboxylic acids with methanol. nih.gov
Ion-exchange resins , like dried Dowex H+, which provide a simple and environmentally friendly approach to esterification. nih.gov
Other solid catalysts , including ammonium (B1175870) molybdate (B1676688) and sodium tungstate, have been identified as suitable for the high-temperature esterification of naphthalene (B1677914) dicarboxylic acids. academax.comresearchgate.net
Table 1: Examples of Acidic Catalysts for Esterification of Naphthoic and Aromatic Acids
| Catalyst | Substrate | Key Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|
| Ammonium Molybdate | 2,6-Naphthalene dicarboxylic acid | 190°C, 0.5 h, Methanol/Acid ratio 6:1 (mass) | 95.03% Conversion | academax.comresearchgate.net |
| Fe₂(SO₄)₃·xH₂O / H₂SO₄ | Aromatic acids | Reflux in Methanol | Excellent Yields | researchgate.net |
| UiO-66-NH₂ (MOF) | Fluorinated aromatic acids | 10 h reaction time | High Conversion | nih.gov |
| Dried Dowex H+ | Carboxylic acids | Varies (e.g., 55°C, 2-18 h) | High Yields | nih.gov |
Esterification of Substituted Naphthoic Acids
The esterification methodologies described are generally robust and applicable to a wide range of substituted naphthoic acids. The presence of substituents on the naphthalene ring can influence reactivity, but successful esterification is typically achievable by adjusting reaction conditions. For example, the synthesis of dimethyl-2,6-naphthalene dicarboxylate from the corresponding dicarboxylic acid demonstrates the applicability of these methods to poly-functionalized naphthalene systems. academax.comresearchgate.net Similarly, the effective esterification of various fluorinated benzoic acids suggests that electron-withdrawing or electron-donating groups on the aromatic ring are well-tolerated. nih.gov
O-Methylation Strategies for Hydroxynaphthoates
An alternative and powerful strategy for synthesizing this compound involves the O-methylation of a hydroxylated precursor. This pathway typically begins with methyl 3-hydroxy-1-naphthoate, which is then converted to the final product by methylation of the phenolic hydroxyl group. This approach is particularly useful when the corresponding hydroxynaphthoic acid is a more accessible starting material.
Methylation of Hydroxy-1-naphthoic Acid Precursors
The key intermediate for this strategy, methyl 3-hydroxy-1-naphthoate, is itself synthesized via the esterification of 3-hydroxy-1-naphthoic acid. The methods described in Section 2.1, such as acid-catalyzed reaction with methanol, are directly applicable for this precursor synthesis. Once the ester is formed, the focus shifts to the selective methylation of the hydroxyl group. This reaction must be performed under conditions that favor O-alkylation over other potential side reactions.
Utilization of Methylating Agents (e.g., Iodomethane (B122720), Dimethyl Sulfate)
The conversion of the phenolic hydroxyl group of methyl 3-hydroxy-1-naphthoate to a methoxy (B1213986) group is typically accomplished using a strong electrophilic methylating agent in the presence of a base. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the methylating agent in an Sₙ2 reaction. wikipedia.org
Iodomethane (Methyl Iodide): Iodomethane is a highly effective reagent for the methylation of phenols. commonorganicchemistry.com A common procedure involves reacting the hydroxy-naphthoate with iodomethane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). orgsyn.orgreddit.com For example, the synthesis of methyl 3-methoxy-2-naphthoate from 3-hydroxy-2-naphthoic acid was successfully achieved by treatment with iodomethane and K₂CO₃ in DMF at 40°C for 14 hours. orgsyn.org This protocol serves as an excellent model for the analogous transformation of methyl 3-hydroxy-1-naphthoate.
Dimethyl Sulfate (B86663) (DMS): Dimethyl sulfate is another powerful, reactive, and cost-effective methylating agent widely used in industrial processes. wikipedia.org It readily methylates phenols, amines, and thiols. wikipedia.org The methylation of hydroxynaphthoic acids and their esters can be carried out using dimethyl sulfate in an aqueous solution with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). google.compearson.com In a patented process for preparing methyl 6-methoxy-1-naphthoate, the corresponding 6-hydroxy-1-naphthoic acid was methylated using dimethyl sulfate in water, with the pH carefully controlled between 8.8 and 11.0 by the addition of KOH. google.com This highlights the efficacy of DMS for the simultaneous methylation of both carboxylic acid and hydroxyl groups, or for the selective methylation of a hydroxyl group on a pre-formed ester.
Table 2: Typical Conditions for O-Methylation of Hydroxynaphthoic Derivatives
| Methylating Agent | Substrate Type | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Iodomethane (MeI) | Hydroxy-naphthoic acid/ester | K₂CO₃ | DMF | 40°C, 14 h | orgsyn.org |
| Dimethyl Sulfate (DMS) | Hydroxy-naphthoic acid | KOH | Water | 40°C, pH control (8.8-11.0) | google.com |
Compound Index
Base-Mediated Methylation Protocols (e.g., K₂CO₃ in DMF)
Base-mediated methylation represents a direct and widely employed strategy for the synthesis of this compound, typically proceeding from a 3-hydroxy-1-naphthoic acid precursor. This method involves the simultaneous O-methylation of the hydroxyl group and esterification of the carboxylic acid. A common and effective system for this transformation is the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with a methylating agent like dimethyl sulfate or iodomethane.
The reaction mechanism involves the deprotonation of both the phenolic hydroxyl and the carboxylic acid groups by the base, forming the corresponding phenoxide and carboxylate anions. These nucleophilic species then undergo Williamson ether synthesis and nucleophilic substitution with the methylating agent to furnish the desired product. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cations, thereby increasing the nucleophilicity of the anions.
An analogous procedure for the synthesis of methyl 3-methoxy-2-naphthoate from 3-hydroxy-2-naphthoic acid highlights the utility of this method. In this synthesis, potassium carbonate and iodomethane in DMF are used to achieve methylation and esterification in a one-pot reaction. orgsyn.org The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate. orgsyn.org
| Precursor | Reagents | Solvent | Conditions | Product | Yield |
| 3-Hydroxy-1-naphthoic acid | K₂CO₃, (CH₃)₂SO₄ | DMF | Heat | This compound | High |
| 3-Hydroxy-2-naphthoic acid | K₂CO₃, CH₃I | DMF | 40°C, 14h | Methyl 3-methoxy-2-naphthoate | Not specified |
Functional Group Interconversion on Naphthalene Core
One of the most straightforward functional group interconversions is the esterification of 3-methoxy-1-naphthoic acid. Standard esterification conditions, such as refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid), can effectively produce this compound.
Alternatively, the conversion can proceed via a more reactive carboxylic acid derivative. For instance, 3-methoxy-1-naphthoic acid can be converted to its corresponding acid chloride, 3-methoxy-1-naphthoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acid chloride with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, yields the methyl ester.
Halogenated naphthalenes serve as versatile precursors for the introduction of the required functional groups. For example, a 1-halo-3-methoxynaphthalene can be converted to this compound. This can be achieved through a two-step process involving the formation of a Grignard reagent or an organolithium species, followed by carboxylation with carbon dioxide to give 3-methoxy-1-naphthoic acid, which is then esterified as described above.
A more direct approach involves palladium-catalyzed carbonylation. In this reaction, a 1-halo-3-methoxynaphthalene is treated with carbon monoxide and methanol in the presence of a palladium catalyst and a base. This method allows for the direct introduction of the methoxycarbonyl group at the 1-position.
The methoxy group can be introduced onto the naphthalene ring through nucleophilic aromatic substitution, although this is generally less common for electron-rich aromatic systems like naphthalene unless activated by strongly electron-withdrawing groups. A more viable approach involves the O-methylation of a hydroxyl group at the 3-position. For instance, methyl 3-hydroxy-1-naphthoate can be selectively O-methylated using a base and a methylating agent, as described in the base-mediated methylation protocols. The selectivity of this reaction is important to avoid the hydrolysis of the ester group.
Electrophilic aromatic substitution is another pathway for introducing functional groups, though direct methoxylation is not a standard reaction. stackexchange.comlibretexts.org Typically, a hydroxyl group is first introduced, which is then subsequently methylated. The directing effects of existing substituents on the naphthalene ring play a crucial role in determining the position of substitution. stackexchange.com
Advanced Coupling Reactions for Naphthoate Synthesis
Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the construction of the naphthoate skeleton. researchgate.netlibretexts.orgnih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. researchgate.net While not a direct method for the synthesis of this compound in a single step, it can be strategically employed to construct the substituted naphthalene core. For instance, a suitably substituted boronic acid or ester could be coupled with a halogenated naphthalene derivative. researchgate.net
A plausible synthetic route could involve the Suzuki-Miyaura coupling of a boronic acid derivative of a benzene (B151609) ring with a suitably functionalized coupling partner to form the naphthalene system. More directly, a 1-halo-3-methoxynaphthalene could be coupled with a reagent that introduces the methoxycarbonyl group. However, the more common application of Suzuki-Miyaura and other palladium-catalyzed reactions in this context is the synthesis of more complex analogs by attaching various substituents to the naphthalene core. nih.govacs.orgnih.gov
The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. youtube.com
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Suzuki-Miyaura Coupling | Aryl Halide | Arylboronic Acid | Palladium Complex | Biaryl Compound |
| Carbonylation | Aryl Halide | Carbon Monoxide, Alcohol | Palladium Complex | Aryl Ester |
Other Transition Metal-Mediated Syntheses
Beyond classical approaches, several other transition metals catalyze the formation of substituted naphthalenes, offering unique pathways that could be adapted for the synthesis of this compound and its analogs. These methods often provide access to complex naphthalene derivatives from simple and readily available starting materials. rsc.orgnih.gov
Rhodium-Catalyzed Syntheses: Rhodium catalysts are effective in mediating the annulation of arenes with alkynes through double C-H functionalization. thieme-connect.comresearchgate.net For instance, rhodium(III) complexes can catalyze the oxidative coupling of arylboronic acids with two alkyne molecules to generate 1,2,3,4-tetrasubstituted naphthalenes. acs.org A plausible route to a precursor of this compound could involve a methoxy-substituted phenylboronic acid. The reaction proceeds through transmetalation, followed by sequential alkyne insertion and reductive elimination to form the naphthalene ring. acs.org
Electrochemical methods have also been developed for rhodium-catalyzed C–H cyclodimerization of alkynes to construct the naphthalene core. This approach avoids the need for chemical oxidants and can be performed under milder conditions. acs.org
Ruthenium-Catalyzed Syntheses: Ruthenium-catalyzed C-H functionalization has emerged as a powerful tool for the modular synthesis of multifunctional naphthalenes. rsc.orgrsc.org A notable strategy involves a three-component reaction of naphthalenes, olefins, and alkyl bromides, assisted by a tertiary phosphine (B1218219) ligand. rsc.orgresearchgate.net This method allows for remote C-H activation, providing access to substitution patterns that are difficult to achieve through classical electrophilic substitution. rsc.org While this specific methodology focuses on C5-functionalization, the principle of directing group-assisted, remote C-H activation is a key concept for regiocontrolled synthesis. acs.org
Copper-Catalyzed Syntheses: Copper(I)-catalyzed annulation reactions provide an efficient, ligand-free method for synthesizing multifunctional naphthalenes. acs.orgnih.gov One such protocol involves the reaction of 2-bromoaldehydes with substrates containing active methylene (B1212753) groups. The sequence proceeds via a Knoevenagel condensation, followed by a copper-catalyzed C-arylation and subsequent cyclization and aromatization. acs.orgresearchgate.net By selecting appropriately substituted 2-bromobenzaldehydes (e.g., with a methoxy group) and active methylene compounds (e.g., a malonic ester derivative), this method could be tailored to produce the core structure of this compound.
| Catalyst System | Reaction Type | Key Features | Potential Application for Target Synthesis |
|---|---|---|---|
| Rhodium(III) / Cu(OAc)2 | Oxidative Coupling of Arylboronic Acids and Alkynes | Forms highly substituted naphthalenes. acs.org | Coupling of a methoxy-substituted phenylboronic acid with an alkyne bearing an ester precursor. |
| [RuCl2(p-cymene)]2 / P(III) ligand | Remote C-H Functionalization | Three-component reaction enabling remote functionalization. rsc.orgrsc.org | Directed functionalization of a pre-existing naphthalene derivative. |
| Copper(I) | Ligand-Free Tandem Annulation | One-pot synthesis from 2-bromoaldehydes and active methylene compounds. acs.orgnih.gov | Reaction of a methoxy-substituted 2-bromobenzaldehyde (B122850) with a methyl ester derivative. |
Stereoselective and Regioselective Synthetic Approaches
Control over regiochemistry is paramount in the synthesis of polysubstituted naphthalenes like this compound to ensure the correct placement of the methoxy and ester functionalities. nih.gov Furthermore, while the target molecule itself is not chiral, stereoselective methods are crucial for the synthesis of potentially bioactive chiral analogs and derivatives.
Regioselective Approaches: The regioselectivity of naphthalene synthesis is often challenging to control, as traditional electrophilic aromatic substitution can lead to mixtures of isomers. nih.gov Modern synthetic methods aim to overcome this by employing directing groups or exploiting the inherent reactivity of specific precursors.
Transition Metal-Catalyzed Reactions: In many of the transition metal-mediated syntheses mentioned above, regioselectivity is dictated by the directing group on the starting arene or the substitution pattern of the coupling partners. For example, in rhodium-catalyzed C-H activation, the reaction site is often directed by a functional group on the starting material. thieme-connect.comresearchgate.net Similarly, the annulation of aryl acetaldehydes with unsymmetrical alkynes, promoted by catalysts like FeCl3, can proceed with high regioselectivity.
Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful strategy for constructing the naphthalene framework with predictable regiochemistry. The reaction of a suitably substituted diene with a dienophile can assemble the polysubstituted ring system in a single step. rsc.org The regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and dienophile. In some cases, catalysis within a self-assembled molecular flask has been used to control the regioselectivity of Diels-Alder reactions involving naphthalene itself, favoring electronically disfavored products. h1.co
Electrophilic Cyclization: Substituted naphthalenes can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov For instance, the cyclization of a 3-methoxyphenyl (B12655295) alkynol was found to be highly regioselective, with the major product resulting from cyclization at the less sterically hindered position para to the methoxy group. nih.gov This highlights how existing substituents can direct the formation of the second ring.
Stereoselective Approaches: The development of asymmetric methods to synthesize chiral, non-racemic naphthalene derivatives is an area of active research, primarily focusing on the creation of axially chiral biaryl compounds or molecules with stereocenters in side chains or fused rings.
Asymmetric Dearomatization: Catalytic asymmetric dearomatization (CADA) reactions are a potent method for converting flat aromatic compounds like naphthalenes into complex, enantioenriched three-dimensional molecules. rsc.org For example, an asymmetric dearomative cyclopropanation of naphthalenes has been developed to construct polycyclic compounds with high enantioselectivity. rsc.org
Chiral Auxiliaries: Another strategy involves the use of chiral auxiliaries attached to a naphthalene precursor. These auxiliaries can direct the diastereoselective addition of nucleophiles to the naphthalene ring, allowing for the synthesis of chiral, non-racemic dihydronaphthalene derivatives. acs.org These intermediates can then be further elaborated into more complex chiral structures.
| Approach | Type of Selectivity | Key Principle | Relevance |
|---|---|---|---|
| Directed C-H Functionalization | Regioselective | A functional group on the substrate directs the catalyst to a specific C-H bond. acs.org | Precise installation of substituents on the naphthalene core. |
| Diels-Alder Reaction | Regioselective | Controlled by electronic and steric factors of the diene and dienophile. rsc.org | Construction of the substituted naphthalene ring system in a predictable manner. |
| Electrophilic Cyclization | Regioselective | Substituents on the aromatic precursor direct the position of ring closure. nih.gov | Formation of specific regioisomers of substituted naphthalenes. |
| Asymmetric Dearomatization | Stereoselective | Catalytic conversion of a planar naphthalene into a chiral 3D molecule. rsc.org | Synthesis of enantioenriched polycyclic analogs. |
| Chiral Auxiliaries | Stereoselective | An attached chiral group directs the facial selectivity of a reaction. acs.org | Creation of chiral dihydronaphthalene intermediates for analog synthesis. |
Chemical Transformations and Reactivity Profiles of Methyl 3 Methoxy 1 Naphthoate
Reactions at the Ester Functionality
The ester group in methyl 3-methoxy-1-naphthoate is a key site for transformations, enabling the formation of carboxylic acids, different esters, and amides, which are crucial for building molecular complexity.
Ester Hydrolysis Mechanisms and Kinetics
Ester hydrolysis, or saponification, is a fundamental reaction that converts the methyl ester back to the parent carboxylic acid, 3-methoxy-1-naphthoic acid. This transformation is typically achieved under basic conditions. The generally accepted mechanism for the base-catalyzed hydrolysis of carboxylic acid esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.govnih.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) as a leaving group and forming the carboxylate, which is then protonated during acidic workup to yield the carboxylic acid.
While specific kinetic data for the hydrolysis of this compound is not extensively documented in readily available literature, studies on analogous compounds like methyl benzoates and other methyl naphthoates provide insight. nih.govzenodo.org The rate of alkaline hydrolysis is influenced by factors such as the solvent system and the electronic effects of substituents on the naphthalene (B1677914) ring. zenodo.org For instance, the presence of electron-withdrawing groups typically enhances the rate of hydrolysis by making the carbonyl carbon more electrophilic, whereas electron-donating groups can have the opposite effect. zenodo.org The methoxy (B1213986) group at the 3-position is expected to have a modest electronic influence on the hydrolysis rate at the distant 1-position ester.
Transesterification Processes
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol, creating a new ester. rsc.org This reaction can be catalyzed by acids or bases. Recent advancements have shown that earth-abundant metal catalysts, such as those based on potassium carbonate (K₂CO₃), can efficiently catalyze the transesterification of (hetero)aryl esters with phenols. rsc.orgrsc.org
While direct studies on this compound are limited, research on similar systems, such as other naphthoate esters, demonstrates the feasibility of this transformation. For example, various aryl esters, including naphthoates, have been shown to undergo transesterification with phenols in the presence of a K₂CO₃ catalyst in solvents like 1,4-dioxane. rsc.org These reactions often proceed in moderate to high yields, highlighting a synthetically useful method for modifying the ester functionality. rsc.org
Table 1: Representative Conditions for K₂CO₃-Catalyzed Transesterification of Aryl Esters
| Catalyst | Substrate | Reagent | Solvent | Temperature (°C) | Yield | Reference |
| K₂CO₃ (10 mol%) | Pyridin-2-yl 2-methylbenzoate | Phenol (B47542) | 1,4-Dioxane | 60 | 99% | rsc.org |
| K₂CO₃ (20 mol%) | Pyridin-4-yl 2-methylbenzoate | Phenol | 1,4-Dioxane | 120 | 84% | rsc.org |
This table presents data for analogous aryl ester systems to illustrate the general conditions for transesterification.
Formation of Amides and Other Carboxylic Acid Derivatives
The ester group of this compound can be converted into an amide through reaction with an amine. This amidation is a crucial reaction in the synthesis of many biologically active compounds and functional materials. One approach involves the direct reaction of the ester with an amine, often requiring heat or catalysis.
More advanced methods utilize catalysts to facilitate the reaction under milder conditions. For example, nickel-catalyzed amidation has been shown to be effective for converting methyl esters, including methyl 1-naphthoate (B1232437), into amides. nih.gov In one study, the reaction of methyl 1-naphthoate with N-methylaniline in the presence of a nickel catalyst and an aluminum alkoxide additive, Al(OtBu)₃, resulted in an 89% yield of the corresponding amide. nih.gov The additive plays a crucial role, likely by facilitating the reaction both kinetically and thermodynamically. nih.gov Another method involves the conversion of naphthoate esters to amides via reaction with dimethylaluminium amide, which can be prepared from trimethylaluminium and ammonia (B1221849). google.com
Reactions Involving the Methoxy Group
The methoxy group on the naphthalene ring is another site for chemical modification, primarily through cleavage to reveal a hydroxyl group, which can then be used for further functionalization.
Demethylation Reactions (e.g., Aryl Methyl Ether Cleavage)
The cleavage of the aryl methyl ether in this compound to yield methyl 3-hydroxy-1-naphthoate is a key transformation. This reaction is typically accomplished using strong Lewis acids or other specific reagents. Boron tribromide (BBr₃) is a widely used and effective reagent for this purpose. The reaction involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group, leading to the cleavage of the C-O bond.
Alternative reagents for aryl methyl ether cleavage include aluminum chloride (AlCl₃) combined with a nucleophilic source like sodium iodide, or heating with molten pyridinium (B92312) hydrochloride. reddit.com Nickel-catalyzed reductive cleavage has also emerged as a method for cleaving C–O bonds, offering a different reaction pathway that can tolerate various functional groups. orgsyn.orgorgsyn.org This technique uses a nickel catalyst with a silane (B1218182) reducing agent to reductively remove the methoxy group, which can be useful when the methoxy group is employed as a temporary protecting or directing group. orgsyn.orgorgsyn.org
Table 2: Reagents for Aryl Methyl Ether Demethylation
| Reagent | Conditions | Target Product | Yield | Reference |
| BBr₃ in CH₂Cl₂ | 20°C, 16 h | 5-Hydroxy-1-naphthoic acid | 93% | |
| Ni(COD)₂ / PCy₃ / TMDSO | Toluene (B28343), 100°C, 18 h | Methyl 2-naphthoate (B1225688) | 96% | orgsyn.org |
| Molten Pyridinium Hydrochloride | ~140°C | Corresponding Phenol | - | reddit.com |
This table includes data for demethylation on related naphthoic acid and naphthalene systems to illustrate common methodologies.
Rearrangement or Functionalization of the Methoxy Group
Direct rearrangement or functionalization of the methoxy group itself is less common than its cleavage. However, the electronic influence of the methoxy group can direct reactions on the naphthalene ring. In some cases, under specific catalytic conditions, rearrangement of substituents on a naphthalene core can occur. For instance, the rearrangement of 1-acyl-2-methoxynaphthalene to 6-acyl-2-methoxynaphthalene has been observed during Friedel-Crafts acylation reactions, indicating the potential for substituent migration on the naphthalene ring system under certain conditions. bas.bg
Electrophilic Aromatic Substitution on the Naphthalene Ring
The reactivity of this compound in electrophilic aromatic substitution is governed by the directing effects of its two substituents: the methoxy group (-OCH3) and the methyl ester group (-COOCH3).
Regioselectivity Directing Effects of Substituents
The methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the methyl ester group is a deactivating group and a meta-director, withdrawing electron density from the ring. In cases of substituted naphthalenes, predicting the site of electrophilic attack requires considering the interplay of these electronic effects and steric hindrance.
Generally, all activating groups are considered ortho-, para-directors, while deactivating groups without lone pairs adjacent to the ring are meta-directors. libretexts.org The methoxy group on this compound directs incoming electrophiles to the ortho and para positions relative to itself. The methyl ester at the 1-position will direct to its meta positions. The combination of these effects, along with the inherent reactivity differences between the α and β positions of the naphthalene ring, determines the final regiochemical outcome.
Nitration, Halogenation, and Sulfonation Studies
Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. In the case of methyl benzoate, nitration predominantly yields the meta-substituted product, methyl 3-nitrobenzoate, due to the deactivating, meta-directing nature of the methyl ester group. aiinmr.comrsc.org For this compound, the directing effects of both the methoxy and ester groups must be considered. While specific studies on the nitration of this compound are not prevalent in the searched literature, related compounds offer insights. For instance, 3-nitro-1-naphthoic acid can be synthesized from methyl 3-nitro-1-naphthoate by hydrolysis, indicating the feasibility of introducing a nitro group onto the naphthalene ring.
Halogenation: Halogenation of naphthaldehyde derivatives has been shown to be regioselective, influenced by the reaction conditions and directing groups. bohrium.com For example, palladium-catalyzed bromination of 1-naphthaldehydes can occur at the C8 position. bohrium.com While direct halogenation studies on this compound were not found, the halogenation of related methoxy-substituted naphthoic acid derivatives has been explored. For instance, the synthesis of methyl 4-bromo-3-methoxybenzoate highlights the introduction of a bromine atom onto a methoxy-substituted aromatic ring. smolecule.com
Sulfonation: The sulfonation of naphthalene derivatives is sensitive to steric and electronic effects. For 1-naphthoic acid and its methyl ester, sulfonation with sulfur trioxide yields a mixture of 5- and 8-sulfonaphthoic acids. researchgate.net The initial product of peri-substitution is the intramolecular anhydride (B1165640) of 8-sulfo-1-naphthoic acid. researchgate.net For 2-substituted naphthalenes, sulfonation predominantly gives the 5- and 8-sulfo isomers. researchgate.net The use of a sulfonic acid group has also been employed as a protecting and activating group in the synthesis of substituted naphthols. mdpi.com
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAAr) on naphthalene systems is generally less common than electrophilic substitution unless the ring is activated by strongly electron-withdrawing groups. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org
Research has shown that ortho-fluoro or methoxy groups on naphthoic acids can be substituted by organolithium and Grignard reagents in good yields without the need for protecting the carboxylic acid group. researchgate.net This type of substitution is believed to proceed through a pre-coordination of the organometallic reagent with the substrate, followed by an addition/elimination sequence. researchgate.net While specific studies on this compound are limited, the reactivity of related (o-methoxyaryl)oxazolines in nucleophilic aromatic substitution to form various substituted benzoic acids has been demonstrated. acs.org
Reduction Reactions of the Naphthalene Core or Functional Groups
The reduction of this compound can target either the naphthalene ring system or the ester functional group, depending on the reducing agent and reaction conditions.
The Birch reduction of 2-methoxy-1-naphthoic acids with sodium in liquid ammonia has been shown to yield the 1,4-dihydro compounds. publish.csiro.au These can then be esterified and hydrolyzed to produce methyl 2-oxotetralin-1-carboxylates. publish.csiro.au This suggests that the naphthalene core of this compound could potentially be reduced under similar conditions.
Reduction of the ester group is also a feasible transformation. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. cdnsciencepub.com For example, the reduction of methyl 2-methoxy-3-naphthoate with LiAlH4 furnishes the corresponding alcohol. oup.com It is therefore expected that LiAlH4 would reduce the methyl ester of this compound to the corresponding hydroxymethylnaphthalene derivative. Selective reduction of a nitro group in the presence of an ester has been achieved using a combination of lithium aluminum hydride and anhydrous aluminum chloride. cdnsciencepub.com
Oxidative Transformations of the Naphthalene System
The oxidative coupling of 2-naphthol (B1666908) derivatives is a well-established method for the synthesis of binaphthol compounds, which are important chiral ligands. researchgate.net While this compound itself is not a 2-naphthol, related compounds like methyl 3-hydroxy-2-naphthoate undergo enantioselective oxidative coupling in the presence of chiral catalysts to form binaphthol derivatives. researchgate.net
In the biosynthesis of the antitumor antibiotic azinomycin B, the 3-methoxy-5-methylnaphthoic acid moiety is formed through a series of enzymatic transformations. psu.edursc.orgebi.ac.uk This involves the regiospecific hydroxylation of a 5-methyl-naphthoic acid precursor at the C3 position by a P450 hydroxylase, followed by O-methylation. psu.edursc.orgebi.ac.uk This highlights a biological pathway for the oxidation and subsequent methylation of a naphthalene ring system.
Photochemical Transformations and Dimerization Studies
Naphthalene derivatives are known to undergo photochemical reactions, including photodimerization. The photodimerization of methyl 3-methoxy-2-naphthoate has been studied under high pressure, which was found to double the reaction rate. publish.csiro.auresearchgate.net This reaction proceeds through the formation of an excimer, which is an excited-state complex formed between an excited monomer and a ground-state molecule. publish.csiro.au The resulting dimer has a specific "head-to-tail" structure. publish.csiro.au
The photocycloaddition of methyl 1-naphthoate and methyl 2-naphthoate with acetylacetone (B45752) has also been reported. cdnsciencepub.com These reactions yield cyclobutane (B1203170) derivatives that can undergo further rearrangements upon continued irradiation. cdnsciencepub.com The quantum yields of these photocycloadditions are significantly increased in the presence of trace amounts of protic acids. cdnsciencepub.com
Furthermore, the irradiation of methyl 2-methoxy-1-naphthoate in methanol (B129727) has been shown to produce methanol adducts along with a cage-like compound. publish.csiro.au The yield of these adducts increases in the presence of methyl 1-methoxy-2-naphthoate. publish.csiro.au
Photodimerization Processes of Naphthoate Esters
There is no available information specifically detailing the photodimerization processes of this compound. Research on related compounds, such as methyl 2-naphthoate and particularly methyl 3-methoxy-2-naphthoate, shows that they undergo photodimerization, but these findings cannot be directly attributed to the 1-isomer due to potential differences in steric and electronic effects influencing reactivity.
Influence of Pressure and Solvent on Photoreactivity
Detailed studies on how pressure and solvent polarity affect the photoreactivity of this compound have not been found. For the closely related isomer, methyl 3-methoxy-2-naphthoate, research has demonstrated that an applied pressure of 2000 bars can double the rate of photodimerization in solvents like toluene and methanol. researchgate.netpublish.csiro.aupublish.csiro.au This acceleration is linked to a negative activation volume. researchgate.netpublish.csiro.au However, without specific studies on this compound, it is not possible to state how it would behave under similar conditions. The polarity of the solvent is also a known factor in the photodimerization of similar compounds, influencing the stability of intermediate states, but specific data for the target compound is absent. rsc.orgacs.org
Mechanistic Insights into Photophysical Pathways
No specific mechanistic insights or detailed photophysical pathways for this compound are described in the available literature. The photodimerization of naphthoate esters can proceed through the interaction of an excited-state molecule with a ground-state molecule, potentially involving an excimer intermediate. publish.csiro.au The efficiency and specific pathway (e.g., through a singlet or triplet excited state) are highly dependent on the molecule's specific structure and substitution pattern. rsc.orgrsc.org For instance, studies on other naphthoates have explored triplet-triplet absorption spectra and excited state lifetimes to elucidate these mechanisms. rsc.org Without such data for this compound, its photophysical behavior remains uncharacterized.
Advanced Spectroscopic and Structural Elucidation Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Atmospheric Pressure Chemical Ionization-Mass Spectroscopy (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, particularly effective for the analysis of polar and relatively less polar, thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.org The process involves vaporizing the sample and a solvent into a gas phase, which then undergoes ion-molecule reactions at atmospheric pressure initiated by a corona discharge. wikipedia.orglabcompare.com This method is well-suited for analytes that are not sufficiently polar for electrospray ionization (ESI) and can be coupled with high-performance liquid chromatography (HPLC). wikipedia.org
In the analysis of Methyl 3-methoxy-1-naphthoate (C₁₃H₁₂O₃, Molecular Weight: 216.23 g/mol ), APCI-MS is expected to generate ions corresponding to the intact molecule with a proton attached or removed. In positive-ion mode, the protonated molecule, [M+H]⁺, would be the primary ion observed, with an expected mass-to-charge ratio (m/z) of approximately 217. wikipedia.orgrsc.org High-resolution mass spectrometry for a related isomer, methyl 3-methoxy-2-naphthoate, confirms the calculated exact mass for the [M+H]⁺ ion as 217.0859. orgsyn.org In negative-ion mode, deprotonation would lead to the [M-H]⁻ ion at m/z 215. nih.govresearchgate.net
While APCI is a soft ionization method, fragmentation can occur and provide valuable structural information. researchgate.netuva.nl For this compound, characteristic fragmentation in positive-ion mode could involve the neutral loss of a methyl radical (CH₃•, -15 Da) or a methoxy (B1213986) radical (OCH₃•, -31 Da). In negative-ion mode, studies on similar naphthoic acid derivatives have shown a characteristic fragmentation involving the loss of carbon dioxide (CO₂, -44 Da) from the [M-H]⁻ ion. nih.gov
Interactive Table: Expected Ions in APCI-MS of this compound
| Ionization Mode | Ion Species | Formula | Expected m/z | Notes |
| Positive | Protonated Molecule | [C₁₃H₁₂O₃+H]⁺ | 217.09 | Typically the base peak. |
| Positive | Fragment | [M+H-CH₃]⁺ | 202.06 | Loss of a methyl group. |
| Positive | Fragment | [M+H-OCH₃]⁺ | 186.06 | Loss of a methoxy group. |
| Negative | Deprotonated Molecule | [C₁₃H₁₂O₃-H]⁻ | 215.07 | Typically the base peak. |
| Negative | Fragment | [M-H-CO₂]⁻ | 171.08 | Loss of carbon dioxide, observed in related naphthoic acids. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. msu.edu For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The key transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu
The core chromophore of the molecule is the naphthalene (B1677914) ring system, which exhibits characteristic π→π* transitions. Unsubstituted naphthalene typically displays three main absorption bands. These are often referred to as the α-band (or Lb), p-band (or La), and β-band (or Bb). The α-band is a weak, structured band at longer wavelengths, while the p- and β-bands are more intense and appear at shorter wavelengths. researchgate.net
The presence of substituents on the naphthalene ring alters the energy levels of the molecular orbitals and thus shifts the absorption bands. The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on this compound are both considered auxochromes. These groups, containing lone pairs of electrons, can engage in resonance with the aromatic ring, extending the conjugated π-system. This extension of conjugation typically lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to longer wavelengths) of the characteristic π→π* absorption bands compared to unsubstituted naphthalene. dur.ac.uk For some naphthalene derivatives, a broad band corresponding to the π→π* transition of the naphthalene ring can be observed around 340–350 nm. researchgate.net
Interactive Table: Typical Electronic Transitions for Naphthalene and Expected Influence in this compound
| Transition (Platt's Notation) | Transition (MO Theory) | Typical λmax (Naphthalene) | Expected Effect of Substituents |
| α-band (Lb) | S₀ → S₁ (π→π) | ~312 nm | Bathochromic shift (to >312 nm) and loss of fine structure. |
| p-band (La) | S₀ → S₂ (π→π) | ~286 nm | Bathochromic shift (to >286 nm). |
| β-band (Bb) | S₀ → S₃ (π→π*) | ~221 nm | Bathochromic shift (to >221 nm). |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal and measuring the diffraction pattern produced by the electron clouds of the constituent atoms. pensoft.net Analysis of this pattern allows for the calculation of the crystal's unit cell dimensions, its space group symmetry, and the exact coordinates of every atom in the molecule, thereby revealing detailed structural information such as bond lengths, bond angles, and torsional angles. pensoft.netcdnsciencepub.com
As of the current date, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on studies of related naphthalene derivatives, key structural features can be predicted. cdnsciencepub.com The analysis would be expected to confirm the planarity of the fused naphthalene ring system. The methoxy and methyl ester substituents would lie close to the plane of the aromatic ring to maximize π-conjugation, although steric hindrance might cause minor deviations. The diffraction data would precisely define the rotational conformation (torsion angles) of these substituent groups relative to the naphthalene core and detail the intermolecular packing interactions, such as π–π stacking or weak hydrogen bonds, within the crystal lattice.
Interactive Table: Crystallographic Data Parameters Determined by Single Crystal X-ray Diffraction
| Parameter | Description | Expected Value/Information for this compound |
| Chemical Formula | Sum of atoms in the molecule. | C₁₃H₁₂O₃ |
| Formula Weight | Molar mass of the compound. | 216.23 g/mol |
| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic). | To be determined by experiment. |
| Space Group | Describes the symmetry of the unit cell. | To be determined by experiment. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. | To be determined by experiment. |
| Volume (V) | The volume of the unit cell. | To be determined by experiment. |
| Z | The number of molecules per unit cell. | To be determined by experiment. |
| Bond Lengths & Angles | Precise distances and angles between atoms. | Would confirm covalent structure and reveal any strain. |
| Torsion Angles | Defines the conformation of flexible parts of the molecule. | Would describe the orientation of the methoxy and ester groups. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a common method used to investigate the electronic structure of molecules. However, no published DFT calculations specific to Methyl 3-methoxy-1-naphthoate were found.
Geometry Optimization and Molecular Conformation Analysis
A geometry optimization would theoretically be performed to find the most stable three-dimensional structure of this compound. This analysis would provide key information on bond lengths, bond angles, and dihedral angles. However, no studies containing these optimized parameters for the title compound could be located.
Calculation of Electronic Properties (e.g., Energy, Dipole Moments)
Quantum chemical calculations are used to determine electronic properties such as the total energy and dipole moment. This data provides insight into the molecule's stability and polarity. A search of the literature did not yield these calculated values for this compound.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution
The energies of the HOMO and LUMO orbitals, and the energy gap between them, are key indicators of chemical reactivity and kinetic stability. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and distribution maps for this compound are not available in the reviewed literature.
Implications for Chemical Reactivity and Stability
A small HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. Without the specific energy values for this compound, a detailed discussion of its reactivity and stability based on FMO theory cannot be conducted.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other chemical species. No published MEP maps for this compound were found.
Global and Local Chemical Reactivity Descriptors
There are no published studies detailing the global and local chemical reactivity descriptors for this compound. Such studies, often employing Density Functional Theory (DFT), would calculate key parameters to predict the molecule's reactivity.
Table 1: Hypothetical Global Chemical Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Calculated Value |
| Chemical Hardness | η | (I - A) / 2 | Data Not Available |
| Chemical Softness | S | 1 / η | Data Not Available |
| Electrophilicity Index | ω | μ² / 2η | Data Not Available |
| Chemical Potential | μ | - (I + A) / 2 | Data Not Available |
| Electronegativity | χ | (I + A) / 2 | Data Not Available |
| I represents the ionization potential and A represents the electron affinity. These values would typically be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). |
Local reactivity descriptors, such as Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule, have also not been reported for this compound.
Spectroscopic Property Predictions from Computational Models
Computational models are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, there are no available studies that report computationally predicted spectra. Such research would typically involve:
IR Spectroscopy: Calculation of vibrational frequencies to predict the positions and intensities of infrared absorption bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations to predict electronic transitions and the corresponding absorption wavelengths.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) or other methods to calculate the chemical shifts (δ) for ¹H and ¹³C atoms.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value (Computational Model) | Experimental Value |
| Key IR Peak (C=O stretch) | Data Not Available | Data Not Available |
| UV-Vis (λmax) | Data Not Available | Data Not Available |
| ¹H NMR (OCH₃ shift) | Data Not Available | Data Not Available |
| ¹³C NMR (C=O shift) | Data Not Available | Data Not Available |
Reaction Mechanism Elucidation via Transition State Calculations
The elucidation of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. No studies have been published that utilize transition state calculations to investigate reactions involving this compound. This type of analysis would provide critical information on reaction kinetics and thermodynamic feasibility by calculating the activation energies of proposed reaction pathways.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. A search of the scientific literature reveals no QSAR or QSPR analyses that have been performed on a series of compounds including this compound. Such an analysis would require a dataset of structurally related molecules with measured biological activities or properties, from which a predictive model could be built.
Advanced Applications in Chemical Science
Role as Precursors in Complex Organic Synthesis
The reactivity of Methyl 3-methoxy-1-naphthoate and its isomers makes them valuable starting points for constructing larger, more intricate molecular architectures, including polycyclic and heterocyclic systems.
Synthesis of Polycyclic Aromatic Compounds
Naphthoate esters are key intermediates in the synthesis of extended polycyclic aromatic hydrocarbons (PAHs). These larger conjugated systems are of significant interest in materials science and electronics. The arylation of PAHs is a primary strategy to extend their π-conjugation, which can effectively tune the photophysical properties of the molecules. beilstein-journals.org
A notable example of building larger systems from naphthoic acid derivatives is the synthesis of atropisomeric 1,1'-binaphthyls. While not starting directly from the 1-naphthoate (B1232437), a similar precursor, 1-methoxy-2-naphthoic acid, can be converted into an activated 2-oxazoline derivative. This intermediate then undergoes nucleophilic substitution with a naphthyl Grignard or lithium reagent to form the 1,1'-binaphthyl structure. oup.com This reaction highlights the utility of methoxy-naphthoic acid frameworks in constructing complex, multi-ring aromatic compounds. The strategic placement of the methoxy (B1213986) and carboxylate groups on the naphthalene (B1677914) ring influences the regioselectivity of subsequent C-H functionalization and cross-coupling reactions, enabling the synthesis of specifically substituted PAHs for applications in organic optoelectronics. beilstein-journals.org
Preparation of Heterocyclic Systems (e.g., Naphthofurans, Oxadiazoles, Thiadiazoles, Triazoles)
This compound is a precursor for a variety of heterocyclic compounds. Its ester functionality can be readily converted into a carbohydrazide (B1668358), a pivotal intermediate for synthesizing five-membered heterocycles like oxadiazoles, thiadiazoles, and triazoles.
A well-established synthetic route begins with a close isomer, methyl 2-hydroxy-1-naphthoate, which is used to construct a naphthofuran ring system. jocpr.comresearchgate.net The resulting ethyl-3-methoxy naphtho[2,1-b]furan-2-carboxylate is then converted to 3-methoxynaphtho[2,1-b]furan-2-carbohydrazide by reacting it with hydrazine (B178648) hydrate. jocpr.comresearchgate.net This naphthofuran carbohydrazide is the common precursor for the target heterocycles.
The synthesis pathways are summarized below:
1,3,4-Oxadiazoles: The carbohydrazide is condensed with various isothiocyanates to form thiosemicarbazides. The oxidative cyclization of these intermediates using an iodine solution yields the corresponding 5-arylamino-1,3,4-oxadiazol-2-yl naphthofurans. jocpr.com
1,3,4-Thiadiazoles: Acid-catalyzed cyclization of the same thiosemicarbazide (B42300) intermediates using concentrated sulfuric acid results in the formation of 5-arylamino-1,3,4-thiadiazol-2-yl naphthofurans.
1,2,4-Triazoles: Base-catalyzed cyclization of the thiosemicarbazides in the presence of sodium hydroxide (B78521) affords the 5-mercapto-4-aryl-1,2,4-triazol-3-yl naphthofurans. jocpr.com
| Target Heterocycle | Key Intermediate | Cyclization Reagent/Condition | Resulting Structure | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole | Thiosemicarbazide | Iodine in KI | 3-methoxy-2-(5-arylamino,1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan | oup.com |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Conc. H₂SO₄ | 3-methoxy-2-(5-arylamino,1,3,4-thiadiazol-2-yl)naphtha[2,1-b]furan | jocpr.com |
| 1,2,4-Triazole | Thiosemicarbazide | NaOH | 3-methoxy-2-(5-mercapto-4-aryl-1,2,4-triazol-3`-yl)naphtha[2,1-b]furan | oup.com |
Development of Chemical Sensors and Probes
The unique photophysical properties of naphthalene derivatives make them excellent candidates for the development of fluorescent chemical sensors. The methoxy-naphthoate structure has been incorporated into probes for detecting specific analytes.
Fluorescence Sensing of Specific Analytes (e.g., Nitroaromatics)
The rapid and selective detection of nitroaromatic compounds is crucial for public safety and environmental health. [3, 9] A fluorescent probe derived from pamoic acid, specifically [diisopropyl 4,4'-methylenebis(3-methoxy-2-naphthoate)], has been synthesized and studied for its ability to detect nitroaromatic explosives. [3, 9] This compound incorporates the core 3-methoxy-naphthoate structure.
In fluorescence quenching experiments, different nitroaromatic compounds were tested for their effect on the emission of the probe. It was observed that for the methoxy-containing probe, picric acid induced the most significant fluorescence quenching, indicating a strong interaction. [3, 9] The high sensitivity is demonstrated by a low limit of detection (LOD) value for this analyte. jocpr.com This selective quenching makes the compound a promising candidate for a specialized sensor for picric acid. [3, 9]
| Fluorescent Probe | Target Analyte | Observed Effect | Significance | Reference |
|---|---|---|---|---|
| [diisopropyl 4,4'-methylenebis(3-methoxy-2-naphthoate)] | Picric acid | Best quenching effect | Lowest limit of detection (LOD) among tested analytes | [3, 9] |
| [diisopropyl 4,4'-methylenebis(3-hydroxy-2-naphthoate)] | Nitrobenzene | Best quenching effect | Lowest limit of detection (LOD) among tested analytes | [3, 9] |
Photophysical Properties Relevant to Sensor Design
The effectiveness of a fluorescent sensor is dictated by its photophysical properties, such as its absorption and emission characteristics. The [diisopropyl 4,4'-methylenebis(3-methoxy-2-naphthoate)] probe exhibits distinct absorption bands in its UV-vis spectrum. These include π-π* transitions observed around 275 nm and n-π* transitions at approximately 345 nm. The interaction with an analyte, such as a nitroaromatic compound, perturbs the electronic states of the fluorophore, leading to a change in its emission intensity (quenching), which forms the basis of the sensing mechanism. jocpr.com The design of such sensors relies on creating a structure where the binding of a specific analyte causes a measurable and selective change in these photophysical properties.
Intermediates in Materials Science Research
While direct applications of this compound in final materials are not extensively documented, its role as a versatile intermediate makes it highly valuable in materials science research. It serves as a foundational building block for more complex functional molecules intended for various material applications. [8, 35]
A significant application area is in the development of organic electronics. Heterocyclic compounds such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are known for their excellent electron transport capabilities. researchgate.net As described in section 6.1.2, these heterocycles can be synthesized from methoxy-naphthoate precursors. These oxadiazole and thiadiazole derivatives have been investigated as dopants or as components of the emissive or electron transport layers in Organic Light Emitting Diodes (OLEDs). researchgate.net Therefore, this compound acts as an intermediate in the synthetic pathway toward organic semiconductors and other optoelectronic materials. [16, 34] Its derivatives are also explored for creating materials with unique optical and electrical properties for potential use in displays and solar cells.
Polymer and Pigment Precursors
The naphthalene scaffold is a valuable building block in the synthesis of polymers and pigments due to its rigid and planar structure, which can impart desirable thermal and photophysical properties to the final materials. While direct polymerization of this compound is not extensively reported, its parent acid and other derivatives are utilized in polymer synthesis. For instance, naphthoic acids are incorporated into polymers like poly(glycidyl methacrylate) to create facial amphiphilic antimicrobial polymers. nih.gov In these applications, the naphthoic acid moiety provides a hydrophobic component, which is crucial for the polymer's function. The synthesis involves the reaction of the naphthoic acid with the polymer backbone. nih.gov
Furthermore, derivatives of naphthoic acid are employed in the production of high-performance liquid crystal polymers. For example, 6-hydroxy-2-naphthoic acid is a key comonomer in the synthesis of the commercially available liquid crystal polymer known as Vectra®. mdpi.com The incorporation of the naphthoate unit enhances the thermal stability and mechanical properties of the resulting polymer. Although not a direct precursor, the chemical principles underlying the use of these naphthoic acid derivatives suggest a potential for this compound to be used in creating novel polymers with tailored properties.
In the realm of pigments, naphthoic acid derivatives are also significant. They can serve as precursors to complex dyes and pigments. For example, 7-hydroxy-1-naphthoic acid is a precursor for dyes and pigments used in textiles and plastics. ontosight.ai The synthesis of azo pigments often involves the coupling of diazotized amines with naphthoic acid derivatives. researchgate.net The specific color and properties of the resulting pigment are influenced by the substituents on the naphthalene ring. The methoxy group in this compound could, therefore, be a handle to tune the electronic properties and thus the color of a potential pigment.
Components in Optoelectronic Materials
The extended π-system of the naphthalene ring makes naphthoate derivatives attractive candidates for applications in optoelectronic materials. These materials are at the heart of modern technologies like light-emitting diodes (LEDs), solar cells, and sensors. Naphthoate-based compounds have been investigated for their fluorescent properties and their ability to be incorporated into larger systems for enhanced optical and electronic functionalities. ontosight.ai
For instance, the modification of cellulose (B213188) with 1-naphthoic acid has been shown to produce fluorophore-labeled cellulose with strong ultraviolet (UV) absorption and fluorescence properties, making it suitable for applications in fluorescent coatings and sensors. acs.org The study demonstrated that the introduction of the naphthoate side chain leads to a material with distinct photophysical properties. acs.org
Ligand Design in Coordination Chemistry
The carboxylate group of naphthoic acid and its esters can act as a ligand, binding to metal ions to form coordination complexes. These complexes have diverse applications, for instance, as catalysts or as materials with interesting magnetic and optical properties. The naphthalene backbone of the ligand can influence the steric and electronic properties of the resulting metal complex.
Synthesis of Metal Complexes with Naphthoate Ligands
The synthesis of metal complexes with naphthoate ligands is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt with the naphthoic acid or its ester in a suitable solvent. nih.gov The coordination can occur through the carboxylate oxygen atoms in various modes, including monodentate, bidentate chelating, or bridging between multiple metal centers. nih.gov The specific coordination mode depends on the metal ion, the solvent, and the reaction conditions.
Below is a table summarizing the synthesis of metal complexes with a related naphthoic acid ligand, which illustrates the general synthetic approach.
| Ligand | Metal Salt | Solvent | Reaction Conditions | Resulting Complex Formula |
| 3-hydroxy-2-naphthoic acid & aminoguanidine | Mn(NO₃)₂ | Water | pH 7, 24h | (N₄H₇C)₂[Mn{(C₁₀H₆(O)(COO)}₂]·2H₂O |
| 3-hydroxy-2-naphthoic acid & aminoguanidine | Fe(NO₃)₂ | Water | pH 7, 24h | (N₄H₇C)₂[Fe{(C₁₀H₆(O)(COO)}₂]·2H₂O |
| 3-hydroxy-2-naphthoic acid & aminoguanidine | Co(NO₃)₂ | Water | pH 7, 24h | (N₄H₇C)₂[Co{(C₁₀H₆(O)(COO)}₂]·2H₂O |
| 3-hydroxy-2-naphthoic acid & aminoguanidine | Ni(NO₃)₂ | Water | pH 7, 24h | (N₄H₇C)₂[Ni{(C₁₀H₆(O)(COO)}₂]·2H₂O |
Data synthesized from a study on related naphthoate complexes. nih.govresearchgate.net
Spectroscopic and Theoretical Studies of Metal-Ligand Interactions
The interaction between the naphthoate ligand and the metal center in a complex is typically investigated using a combination of spectroscopic techniques and theoretical calculations. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate group to the metal ion, as evidenced by a shift in the characteristic carbonyl stretching frequency. researchgate.net UV-Visible spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to elucidate the structure of the complexes in solution. bohrium.com
Theoretical studies, particularly using Density Functional Theory (DFT), are powerful tools to understand the electronic structure and bonding in these complexes. researchgate.net DFT calculations can provide insights into the geometry of the complex, the nature of the metal-ligand bond, and the distribution of electron density. eurjchem.com These theoretical models help in interpreting the experimental spectroscopic data and in predicting the properties of new complexes. For instance, DFT studies on naphthalene transition metal complexes have been used to investigate their structure, reactivity, and dynamic behavior. researchgate.net
Catalytic Applications of Naphthoate-Derived Complexes
Metal complexes derived from naphthoate ligands have shown promise as catalysts in various organic transformations. The metal center is the active site for catalysis, while the naphthoate ligand can influence the catalyst's activity and selectivity. For example, some transition metal complexes have been studied for their catalytic activity in oxidation reactions. researchgate.net
One notable application is the use of these complexes as catalysts for the degradation of dyes, which is relevant for environmental remediation. researchgate.net In such a process, the metal complex facilitates the breakdown of the dye molecule into smaller, less harmful substances. The catalytic efficiency can be influenced by the nature of the metal and the ligand. While specific catalytic applications of this compound complexes are not detailed in the available literature, the catalytic potential of the broader class of naphthoate complexes is evident. The development of new catalysts is an active area of research, and the tunability of the naphthoate ligand structure makes it a promising platform for designing novel catalysts for a range of chemical reactions. acs.org
Biosynthetic and Mechanistic Investigations of Naphthoate Scaffolds Non Clinical Focus
Enzymatic Pathways for Naphthoate Moiety Formation
The construction of the naphthoate moiety is a multi-step process orchestrated by a suite of dedicated enzymes. The biosynthesis of 3-methoxy-5-methyl-1-naphthoic acid, a related and well-studied precursor, provides a model for understanding the general enzymatic strategies involved. ebi.ac.ukrsc.orgrsc.org The key enzymatic players in this process include Polyketide Synthases (PKS), hydroxylases, and methyltransferases. ebi.ac.ukrsc.orgrsc.org
Polyketide Synthase (PKS) Involvement
The backbone of the naphthoate ring system is assembled by an iterative Type I Polyketide Synthase (PKS). nih.govresearchgate.net In the biosynthesis of azinomycin B, the PKS enzyme AziB is responsible for the formation of the 5-methyl-naphthoic acid (NPA) moiety. nih.govresearchgate.net This multi-domain enzyme catalyzes the condensation of a starter unit (acetyl-CoA) with multiple extender units (malonyl-CoA) to build the polyketide chain that cyclizes to form the bicyclic aromatic structure. nih.gov The process involves a series of decarboxylative condensations, reductions, and dehydrations, mirroring the logic of fatty acid biosynthesis. nih.gov The thioesterase domain of the PKS is crucial for releasing the fully formed naphthoate product. nih.gov
Regiospecific Hydroxylation and O-Methylation by Enzymes (e.g., P450 hydroxylases, O-methyltransferases)
Following the PKS-mediated synthesis of the initial naphthoic acid core, a series of tailoring reactions occur. In the pathway leading to 3-methoxy-5-methyl-NPA, a cytochrome P450 hydroxylase, AziB1, introduces a hydroxyl group at a specific position on the naphthoate ring. rsc.orgpsu.edu This regiospecific hydroxylation is a critical step, creating the substrate for the subsequent methylation. rsc.orgpsu.edu
An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, AziB2, then catalyzes the methylation of this newly introduced hydroxyl group to furnish the methoxy (B1213986) functionality. rsc.orgpsu.edu The characterization of these enzymes has confirmed their specific roles in the late-stage modification of the naphthoate scaffold. rsc.orgpsu.edu Similar enzymatic logic is observed in the biosynthesis of other natural products containing methylated naphthoic acid moieties, such as the antitumor antibiotic neocarzinostatin (B611948), where the O-methyltransferase NcsB1 performs a regiospecific methylation. nih.govnih.gov
Role of Non-Ribosomal Peptide Synthetases (NRPS) in Naphthoate Incorporation
Once the modified naphthoate moiety, such as 3-methoxy-5-methyl-NPA, is synthesized, it is often incorporated into a larger molecular scaffold by Non-Ribosomal Peptide Synthetases (NRPSs). ebi.ac.ukrsc.orgnih.govresearchgate.net These large, modular enzymes are responsible for the assembly of peptide chains without the use of a ribosome template. wikipedia.orgnih.gov
In the azinomycin B biosynthetic pathway, the di-domain NRPS AziA1 specifically recognizes and activates 3-methoxy-5-methyl-NPA. ebi.ac.ukrsc.org This activation, which occurs via an adenylation (A) domain, prepares the naphthoate for incorporation into the growing peptide backbone of the final natural product. ebi.ac.ukrsc.orgnih.gov The specificity of the NRPS for the naphthoate starter unit is a key determinant in the final structure of the complex molecule. ebi.ac.ukrsc.org
Characterization of Biosynthetic Enzymes
Understanding the function of the enzymes involved in naphthoate biosynthesis requires detailed biochemical characterization, including studies of their substrate specificity and reaction mechanisms.
Substrate Specificity Studies
Investigations into the substrate promiscuity of the enzymes in naphthoate biosynthetic pathways have revealed a degree of flexibility. For instance, the O-methyltransferase NcsB1 from the neocarzinostatin pathway can recognize and methylate various dihydroxynaphthoic acids, although it shows a preference for its native substrate. nih.govnih.govnih.gov The key to substrate recognition by NcsB1 appears to be the carboxylate and its ortho-hydroxy group, which anchor the substrate in the active site. nih.govnih.gov
Similarly, the NRPS adenylation domain of AziA1 has been shown to activate several analogs of its natural starter unit, 3-methoxy-5-methyl-NPA. ebi.ac.ukrsc.org This suggests a potential for generating novel azinomycin analogs through metabolic engineering by feeding the pathway with different naphthoic acid precursors. ebi.ac.ukrsc.org Studies on other enzymes, such as the hotdog-fold thioesterases YdiI and YbdB, also highlight the concept of substrate promiscuity as a factor in the evolution of new biological functions. acs.org
Investigation of Enzymatic Reaction Mechanisms
The mechanisms by which these enzymes catalyze their specific reactions have been a focus of research. For P450 hydroxylases like AziB1, the characteristic absorption at 450 nm upon CO binding confirms their identity. psu.edu The proposed mechanism for P450-mediated aromatic hydroxylation involves the initial epoxidation of the aromatic ring, followed by epoxide opening and rearomatization. researchgate.net
For O-methyltransferases like NcsB1, structural and mutagenesis studies have identified key residues, such as Arg11, that are crucial for binding the naphthoic acid substrate through hydrogen bonding. nih.gov The reaction proceeds with the transfer of a methyl group from SAM to the hydroxyl group of the substrate.
The catalytic cycle of NRPS adenylation domains involves the activation of the carboxylate group of the naphthoate with ATP to form a naphthoyl-AMP intermediate, which is then transferred to the phosphopantetheine arm of a carrier protein domain. nih.govnih.gov The condensation domain then catalyzes the formation of a peptide bond between the naphthoyl group and the next amino acid in the assembly line. nih.govnih.gov
Detailed kinetic studies of enzymes like MenA, an isoprenyltransferase involved in menaquinone biosynthesis, have determined key parameters such as Km values for its substrates, providing insights into the efficiency of the catalytic process. nih.govplos.org
Metabolic Engineering Strategies for Naphthoate Analog Production
The production of novel naphthoate analogs, such as Methyl 3-methoxy-1-naphthoate, through metabolic engineering is a promising area of research, leveraging the enzymatic machinery from microbial sources. While direct fermentative production of this compound is not extensively documented, strategies for creating structurally related naphthoate scaffolds have been successfully developed, primarily by engineering the biosynthetic pathways of natural products like the antitumor antibiotic azinomycin B.
The biosynthesis of the 3-methoxy-5-methyl-1-naphthoate moiety of azinomycin B in Streptomyces sahachiroi serves as a key model for these engineering efforts. psu.edunih.gov This pathway involves a series of enzymatic steps that build and tailor the naphthoate core, offering multiple points for intervention to create new chemical entities. The core enzymes and their functions have been characterized, providing a toolbox for synthetic biology and metabolic engineering. psu.eduresearchgate.net
Key strategies for producing naphthoate analogs include the heterologous expression of biosynthetic genes, precursor-directed biosynthesis, and the targeted modification of pathway enzymes.
Heterologous Expression of Naphthoate Biosynthetic Genes
One effective strategy is the transfer of the relevant biosynthetic genes into a well-characterized and genetically tractable host organism, such as Streptomyces albus or Streptomyces lividans. researchgate.netoup.com This approach allows for the production of the naphthoate moiety outside of its native producer, which can improve yields and simplify downstream processing.
Researchers have successfully cloned and expressed key genes from the azinomycin B (azi) gene cluster. researchgate.net For instance, the heterologous expression of aziB, which encodes an iterative type I polyketide synthase (PKS), resulted in the production of the initial scaffold, 5-methyl-1-naphthoic acid (5-methyl-NPA). researchgate.net Co-expression of aziB with the tailoring enzymes—P450 hydroxylase aziB1 and O-methyltransferase aziB2—led to the successful production of the fully modified starter unit, 3-methoxy-5-methyl-1-naphthoic acid. psu.eduresearchgate.net This modularity demonstrates the potential for mixing and matching biosynthetic genes to produce specific, desired analogs.
Table 1: Key Enzymes in the Biosynthesis of 3-methoxy-5-methyl-1-naphthoate
| Enzyme | Gene | Enzyme Class | Function in Pathway |
| 5-methyl-NPA synthase | aziB | Iterative Type I PKS | Synthesizes the 5-methyl-1-naphthoic acid core from polyketide precursors. researchgate.netoup.com |
| 5-methyl-1-naphthoate 3-hydroxylase | aziB1 | Cytochrome P450 Hydroxylase | Catalyzes the regiospecific hydroxylation of 5-methyl-1-naphthoic acid at the C3 position to yield 3-hydroxy-5-methyl-1-naphthoic acid. psu.edunih.govresearchgate.net |
| 3-hydroxy-5-methyl-1-naphthoate 3-O-methyltransferase | aziB2 | S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase | Catalyzes the methylation of the C3 hydroxyl group to produce 3-methoxy-5-methyl-1-naphthoic acid. psu.edunih.gov |
| Di-domain NRPS | aziA1 | Non-ribosomal Peptide Synthetase (Adenylation Domain) | Activates and incorporates the final naphthoate moiety to initiate the assembly of the azinomycin backbone. psu.edunih.gov |
Precursor-Directed Biosynthesis (PDB)
Precursor-directed biosynthesis is a powerful technique that involves feeding synthetic, non-native precursor molecules to a fermentation culture. If the downstream enzymes of the pathway have relaxed substrate specificity, they can accept the synthetic precursor and incorporate it into the final natural product, yielding a novel analog.
This approach has been successfully applied to the azinomycin B pathway in S. sahachiroi. bbk.ac.uk Studies have shown that the non-ribosomal peptide synthetase (NRPS) AziA1, which activates and incorporates the naphthoate starter unit, can recognize and process several analogs of its native substrate. psu.edunih.gov This enzymatic flexibility is a key enabler for PDB.
In a notable study, various synthetic naphthoic acid analogs were fed to cultures of S. sahachiroi. The subsequent analysis of the metabolites revealed that the bacterium could successfully incorporate several of these synthetic precursors into new azinomycin A analogues. bbk.ac.uk Crucially, one of the successfully incorporated precursors was 3-methoxy-1-naphthoic acid , the direct carboxylic acid precursor to this compound. bbk.ac.uk This finding confirms that the biosynthetic machinery of S. sahachiroi is capable of utilizing a naphthoate scaffold lacking the 5-methyl group, a critical step towards the engineered production of the target compound family.
Table 2: Precursor-Directed Biosynthesis of Azinomycin A Analogs in S. sahachiroi
| Fed Precursor | Incorporation into Azinomycin A | Resulting Moiety | Reference |
| 1-Naphthoic acid | Yes | 1-Naphthoyl | bbk.ac.uk |
| 4-Fluoro-1-naphthoic acid | Yes | 4-Fluoro-1-naphthoyl | bbk.ac.uk |
| 4-Methyl-1-naphthoic acid | Yes | 4-Methyl-1-naphthoyl | bbk.ac.uk |
| 3-Methoxy-1-naphthoic acid | Yes | 3-Methoxy-1-naphthoyl | bbk.ac.uk |
While this study resulted in the production of the novel azinomycin A analog, the final step to obtain this compound—the esterification of the carboxylic acid—was not reported as a direct outcome of the fermentation. However, the successful biosynthesis of the core 3-methoxy-1-naphthoyl structure highlights the significant potential of this metabolic engineering strategy.
Structure Reactivity and Structure Property Relationship Studies
Influence of Substituent Effects on Reactivity and Electronic Structure
The reactivity and electronic distribution of the naphthalene (B1677914) ring system in methyl 3-methoxy-1-naphthoate are significantly influenced by the methoxy (B1213986) (-OCH3) and methyl ester (-COOCH3) groups. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these substituent effects on reaction rates and equilibria. wikipedia.orgcambridge.org
Studies on the alkaline hydrolysis of substituted methyl naphthoates have demonstrated the applicability of the Hammett equation to naphthalene systems. publish.csiro.au These studies reveal that the reaction constant, ρ, which quantifies the sensitivity of a reaction to substituent effects, varies depending on the position of the substituent and the reaction center. wikipedia.orgpublish.csiro.au For example, the hydrolysis of methyl 2-naphthoates showed different ρ values for substituents at the 6- and 7-positions, indicating that the transmission of electronic effects is dependent on the specific location on the naphthalene ring. publish.csiro.au
Electron-withdrawing substituents generally increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect. cambridge.orglibretexts.org In the case of this compound, the methoxy group would be expected to decrease the rate of nucleophilic acyl substitution compared to an unsubstituted methyl 1-naphthoate (B1232437). Conversely, it would increase the rate of electrophilic aromatic substitution, directing incoming electrophiles to positions activated by its electron-donating nature.
The electronic structure is also a key determinant of the molecule's biological activity. For instance, the 3-methoxy-5-methyl-1-naphthoate moiety is crucial for the noncovalent interaction of the antitumor antibiotic azinomycin B with DNA. ebi.ac.uk This highlights how subtle changes in substituent patterns can have profound effects on molecular recognition and biological function.
| Reaction | Substituent Effect | Observation | Reference |
|---|---|---|---|
| Alkaline Hydrolysis of Methyl 2-Naphthoates | Electron-withdrawing groups (e.g., -NO2) at the 6- and 7-positions | Increase the reaction rate. | publish.csiro.au |
| Alkaline Hydrolysis of Methyl 2-Naphthoates | Electron-donating groups (e.g., -NMe2, -OMe) at the 6-position | Decrease the reaction rate. | publish.csiro.au |
| Reaction of Ethyl Bromoacetate with Substituted Naphthoate Ions | Electron-attracting substituents | Increase the activation energy. | ias.ac.in |
| Reaction of Ethyl Bromoacetate with Substituted Naphthoate Ions | Electron-releasing substituents | Decrease the activation energy. | ias.ac.in |
| Reaction of Picryl Bromide with Substituted Naphthoate Ions | Electron-withdrawing groups | Decrease the reaction rate. | rsc.org |
| Reaction of Picryl Bromide with Substituted Naphthoate Ions | Electron-donating groups | Increase the reaction rate. | rsc.org |
Correlation Between Molecular Structure and Spectroscopic Signatures
The spectroscopic properties of this compound are directly correlated with its molecular structure, providing a powerful tool for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of a related compound, methyl 3-methoxy-2-naphthoate, shows distinct signals for the methoxy and ester methyl protons, as well as a series of signals in the aromatic region corresponding to the protons on the naphthalene ring. orgsyn.org For this compound, one would expect a similar pattern, with the precise chemical shifts and coupling constants of the aromatic protons being diagnostic of the 1,3-substitution pattern. The 13C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the ester, the methoxy carbon, and the various carbons of the naphthalene nucleus. orgsyn.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1710-1730 cm⁻¹) and the C-O stretching of the ether and ester functionalities. orgsyn.orgmdpi.com The aromatic C-H and C=C stretching vibrations would also be present. The presence of a strong intramolecular hydrogen bond in related hydroxy-naphthoates significantly shifts the C=O stretching frequency, a phenomenon not expected in the methoxy derivative. mdpi.comresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the compound's molecular formula. Fragmentation patterns can reveal the loss of specific groups, such as the methoxy or ester functionalities, providing further structural clues. researchgate.netacs.org
| Spectroscopic Technique | Key Features | Reported Values (for Methyl 3-methoxy-2-naphthoate) |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | Methoxy protons (s), Ester protons (s), Aromatic protons (m) | δ: 3.97 (s, 3H), 4.02 (s, 3H), 7.22 (s, 1H), 7.39 (ddd, 1H), 7.53 (ddd, 1H), 7.75 (d, 1H), 7.83 (d, 1H), 8.32 (s, 1H) |
| 13C NMR (100 MHz, CDCl3) | Carbonyl carbon, Methoxy carbon, Aromatic carbons | δ: 51.87, 55.56, 106.46, 121.45, 124.07, 126.15, 127.19, 128.07, 128.33, 132.40, 135.78, 155.37, 166.34 |
| IR (neat, cm-1) | C=O stretch, C-O stretch | 1732, 1632, 1281, 1210, 1074 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated and Found m/z | Calcd for C13H12O3: 217.0859, Found: 217.0844 |
Mechanistic Pathways as a Function of Structural Perturbations
The structure of this compound influences the mechanistic pathways of its reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the position of the methoxy group relative to a leaving group is critical. While not directly applicable to the parent compound, studies on related naphthoic acid derivatives have shown that ortho-substituents can direct and facilitate SNAr reactions. rsc.org
The alkaline hydrolysis of methyl naphthoates typically proceeds through a stepwise mechanism involving the rate-determining attack of a hydroxide (B78521) ion on the ester carbonyl group. rsc.org The stability of the resulting tetrahedral intermediate is influenced by the electronic effects of the substituents on the naphthalene ring. Electron-withdrawing groups stabilize the negatively charged intermediate, thus accelerating the reaction, while electron-donating groups have a destabilizing effect. libretexts.orgrsc.org
Furthermore, the regioselectivity of reactions such as electrophilic substitution is directly controlled by the directing effects of the methoxy and ester groups. The powerful activating and ortho-, para-directing nature of the methoxy group would likely dominate over the deactivating and meta-directing effect of the ester group, although steric hindrance at the peri-position (position 8) could influence the outcome.
Theoretical Prediction and Experimental Validation of Reactivity Trends
Computational chemistry provides a powerful means to predict and rationalize the reactivity of molecules like this compound. Density functional theory (DFT) calculations can be used to determine molecular geometries, electronic structures (such as HOMO and LUMO energies), and charge distributions. researchgate.netresearchgate.net These calculations can predict the most likely sites for nucleophilic and electrophilic attack and can be used to model reaction pathways and transition states.
For example, theoretical studies on substituted naphthoic acids have been used to calculate parameters that correlate with their reactivity and biological activity. researchgate.net Such studies can provide insights into how the methoxy and ester groups in this compound modulate its electronic properties and, consequently, its chemical behavior.
Q & A
Q. What are the recommended synthetic routes and characterization techniques for Methyl 3-methoxy-1-naphthoate?
- Methodological Answer : Synthesis typically involves esterification of 3-methoxy-1-naphthoic acid with methanol under acid catalysis (e.g., H₂SO₄). Purification via recrystallization or column chromatography is critical to remove unreacted precursors. Characterization should include:
- NMR (¹H/¹³C) to confirm ester formation and methoxy group position.
- HPLC/GC-MS for purity assessment (>95% recommended for biological studies).
- Melting point analysis (e.g., 270–290°C range observed in structurally similar naphthoate esters ).
Safety protocols (gloves, ventilation) must align with laboratory standards for handling aromatic esters .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent hydrolysis or photodegradation. Avoid moisture and incompatible substances (strong oxidizers, bases). Stability studies under accelerated conditions (40°C/75% humidity) are recommended for long-term storage validation .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use fume hoods for weighing and synthesis. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory irritation. Emergency spill protocols include using inert absorbents (e.g., sand) and avoiding dry sweeping .
Q. How can environmental exposure pathways be monitored for this compound?
- Methodological Answer : Deploy gas chromatography (GC) for air sampling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for water/soil analysis. Prioritize media-specific detection limits (e.g., 0.1 ppb in water). Environmental fate studies should assess biodegradation half-life and bioaccumulation potential using OECD 301/305 guidelines .
Advanced Research Questions
Q. How can mechanistic toxicity studies be designed to evaluate this compound?
- Methodological Answer : Use tiered in vitro/in vivo models:
- In vitro : Human hepatocyte cultures for metabolic activation and cytotoxicity screening (LDH leakage, ROS assays).
- In vivo : Rodent models (oral/inhalation routes) with endpoints like hepatic enzyme induction (CYP1A1/2) and histopathology. Include positive controls (e.g., naphthalene derivatives) and dose-response analysis .
Ensure exposure characterization aligns with OECD 453 (extended one-generation reproductive toxicity) .
Q. What computational approaches predict the compound’s environmental or biological interactions?
- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate logP (octanol-water partition coefficient) and persistence. Molecular docking studies (AutoDock Vina) can predict binding affinity to cytochrome P450 enzymes. Validate predictions with experimental logD (shake-flask method) and enzyme inhibition assays .
Q. How to resolve contradictions in toxicity data across studies?
- Methodological Answer : Conduct risk-of-bias assessment using tools from (Table C-6/C-7):
- Evaluate exposure characterization accuracy (e.g., analytical method validation).
- Check for attrition bias (e.g., incomplete outcome reporting).
- Stratify studies by species (human vs. rodent), route (oral vs. dermal), and dose (acute vs. chronic) .
Meta-analyses should account for heterogeneity via random-effects models (RevMan software).
Q. What in vitro models are suitable for studying metabolic pathways?
- Methodological Answer : Use microsomal assays (human liver microsomes + NADPH) to identify phase I metabolites (e.g., demethylation products). Pair with LC-HRMS for metabolite profiling. Compare kinetics (Vmax, Km) across species to extrapolate human relevance. Confirm pathways via CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How to conduct a systematic review of the compound’s health effects?
- Methodological Answer : Follow search strategies:
- Databases : PubMed, TOXCENTER, NIH RePORTER.
- Query Strings : Combine MeSH terms (e.g., "Naphthalenes/pharmacokinetics"[majr]) with keywords (e.g., "methylnaphthalene derivatives").
- Filters : Human/animal studies, peer-reviewed articles (2003–2025), exclusion of non-English texts.
Use PRISMA flow diagrams for transparency and DistillerSR for screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
